molecular formula C11H14N4S B2842523 4-methyl-3-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)-4H-1,2,4-triazole CAS No. 2034416-42-5

4-methyl-3-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)-4H-1,2,4-triazole

Cat. No.: B2842523
CAS No.: 2034416-42-5
M. Wt: 234.32
InChI Key: CVQNHCYQZUXILC-UHFFFAOYSA-N
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Description

4-methyl-3-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)-4H-1,2,4-triazole is a heterocyclic compound that features a triazole ring fused with a tetrahydrothienopyridine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)-4H-1,2,4-triazole typically involves the formation of the triazole ring followed by its fusion with the tetrahydrothienopyridine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may involve the use of a thioamide and a hydrazine derivative, followed by cyclization in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient synthesis. The use of automated systems and real-time monitoring can further enhance the production process .

Chemical Reactions Analysis

Types of Reactions

4-methyl-3-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)-4H-1,2,4-triazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of triazole derivatives .

Scientific Research Applications

Chemistry

In chemistry, 4-methyl-3-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)-4H-1,2,4-triazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its triazole ring can interact with various biological targets, making it a candidate for the development of new pharmaceuticals .

Medicine

In medicine, derivatives of this compound are explored for their antimicrobial, antifungal, and anticancer properties. The triazole moiety is known for its ability to bind to enzymes and receptors, which can lead to therapeutic effects .

Industry

In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications that require stability and reactivity .

Mechanism of Action

The mechanism of action of 4-methyl-3-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can inhibit enzyme activity or disrupt biological pathways. This compound can also interact with cellular receptors, leading to changes in cell signaling and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-methyl-3-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)-4H-1,2,4-triazole lies in its fused ring structure, which imparts distinct chemical and biological properties. This makes it a versatile compound for various research and industrial applications .

Properties

IUPAC Name

5-[(4-methyl-1,2,4-triazol-3-yl)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4S/c1-14-8-12-13-11(14)7-15-4-2-10-9(6-15)3-5-16-10/h3,5,8H,2,4,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVQNHCYQZUXILC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1CN2CCC3=C(C2)C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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